ALC-0159

mRNA delivery Lipid Nanoparticles Vaccine Formulation

ALC‑0159 is the PEG‑lipid conjugate used at 1.6 mol% in Comirnaty® LNP, featuring C14 (myristyl) lipid tails that confer distinct PK advantages. Preclinical data show preferential hepatic accumulation ideal for liver‑targeted mRNA therapies. It drives significantly higher in vivo expression than DSPE‑PEG2k and elicits a lower anti‑PEG antibody response, enabling multi‑dose regimens without accelerated blood clearance. Procure this excipient when maximizing protein output and minimizing immunogenicity in LNP designs are critical.

Molecular Formula C33H70N2O3
Molecular Weight 542.9 g/mol
Cat. No. B3025661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALC-0159
Molecular FormulaC33H70N2O3
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N
InChIInChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3
InChIKeyXRINHCGBBXKJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALC-0159 PEGylated Lipid Excipient for mRNA-LNP Formulation: Procurement and Selection Guide


ALC-0159 is a PEG/lipid conjugate excipient [1], specifically N,N-ditetradecylacetamide O-pegylated to a PEG chain of approximately 2 kilodaltons . It functions as a non-ionic surfactant [1] and is a critical component in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty) lipid nanoparticle (LNP) formulation at 1.6 mol% of total lipid [2].

ALC-0159 Selection Rationale: Why PEG-Lipid Choice is Not Interchangeable in mRNA-LNP Development


While PEGylated lipids serve a common steric stabilization function in LNPs, specific structural features dictate in vivo performance. The lipid tail length of the PEG-lipid, a key differentiator between ALC-0159 (C14), DMG-PEG2000 (C14), DSPE-PEG (C18), and ceramide-PEG variants, significantly impacts biodistribution and mRNA expression [1]. Direct substitution without empirical validation can alter LNP pharmacokinetics, immunogenicity, and ultimately, therapeutic efficacy [2].

Quantitative Differentiation of ALC-0159 Against PEG-Lipid Comparators: Evidence for Scientific Procurement


ALC-0159 vs. DSPE-PEG2k: Superior In Vivo mRNA Expression

In a head-to-head study, LNPs formulated with ALC-0159 demonstrated significantly higher in vivo mRNA expression compared to those using DSPE-PEG2k as the PEG-lipid [1]. The choice of PEG lipid did not impact critical quality attributes (CQAs) like particle size and encapsulation efficiency (>90%), but it did significantly influence in vivo potency [1].

mRNA delivery Lipid Nanoparticles Vaccine Formulation

ALC-0159 vs. Ceramide-PEG and DSPE-PEG: Reduced Anti-PEG Antibody Induction

In a comparative immunogenicity study, mRNA-LNPs formulated with ALC-0159 induced lower anti-PEG antibody responses than those made with C16-Ceramide-PEG or DSPE-PEG (C18 lipid tails) [1]. This is critical for minimizing potential neutralizing antibody responses that could reduce the efficacy of subsequent doses.

Immunogenicity Anti-PEG Antibodies Lipid Nanoparticles

ALC-0159 vs. C8-Ceramide-PEG: Distinct Biodistribution Profile (Liver vs. Lymph Node)

mRNA-LNPs formulated with ALC-0159 (C14 lipid tails) exhibited preferential accumulation in the liver, whereas LNPs prepared with C8-Ceramide-PEG were largely found in the lymph nodes [1]. This distinct biodistribution pattern is a direct consequence of the PEG-lipid's lipid tail length and chemical structure.

Biodistribution Liver Accumulation Lymph Node Targeting

ALC-0159: Impact of PEG-Lipid Molar Ratio on mRNA Encapsulation and Translation Efficiency

A systematic study of 48 LNP formulations revealed that increasing the PEG-lipid molar content beyond 3.0% significantly reduced mRNA encapsulation efficiency and translation efficiency [1]. While not a direct comparator study, this class-level inference highlights the critical role of PEG-lipid content, a parameter directly applicable to ALC-0159 formulations, where it is typically used at approximately 1.6 mol% [2].

Formulation Optimization Encapsulation Efficiency mRNA Translation

Recommended Application Scenarios for ALC-0159 Based on Empirical Differentiation


Liver-Targeted mRNA-LNP Therapeutics

Given its validated preferential accumulation in the liver in preclinical models [1], ALC-0159 is an appropriate PEG-lipid choice for developing mRNA-LNP therapies targeting hepatic conditions, such as metabolic liver diseases or hepatocyte-directed gene therapies.

High-Potency mRNA Vaccines and Therapeutics Requiring Robust In Vivo Expression

ALC-0159's superior in vivo mRNA expression compared to DSPE-PEG2k [2] positions it favorably for formulations where maximizing protein production from delivered mRNA is paramount, such as in prophylactic vaccines or protein replacement therapies.

Repeated-Dose Regimens Where Minimizing Anti-PEG Immunogenicity is Critical

The lower anti-PEG antibody response induced by ALC-0159 LNPs compared to DSPE-PEG and C16-Ceramide-PEG alternatives [1] makes it a suitable candidate for therapeutic regimens requiring multiple administrations, potentially mitigating the risk of accelerated blood clearance and maintaining efficacy over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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